4-(4-ethyl-1H-1,2,3-triazol-1-yl)-2-fluoroaniline is a chemical compound that belongs to the class of anilines and substituted anilines. It features a triazole ring, which is a five-membered heterocyclic structure containing three nitrogen atoms. The compound has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure allows for diverse chemical reactivity and biological activity.
The compound can be identified by its Chemical Abstracts Service Registry Number 1276538-16-9. It is classified under organic compounds, specifically as a substituted aniline and a triazole derivative. The presence of the fluoro group enhances its chemical properties, making it suitable for further functionalization and application in drug design.
The synthesis of 4-(4-ethyl-1H-1,2,3-triazol-1-yl)-2-fluoroaniline typically involves several steps:
The use of continuous flow reactors and automated systems in industrial production can significantly improve the efficiency and yield of synthesizing this compound.
4-(4-ethyl-1H-1,2,3-triazol-1-yl)-2-fluoroaniline can participate in various chemical reactions:
The mechanism of action for 4-(4-ethyl-1H-1,2,3-triazol-1-yl)-2-fluoroaniline primarily involves its role as an enzyme inhibitor. For instance, as a potential inhibitor of carbonic anhydrase-II, it binds to the enzyme's active site, effectively inhibiting its catalytic activity. This interaction may lead to therapeutic effects in conditions where carbonic anhydrase plays a crucial role, such as in certain cancers or metabolic disorders.
Relevant data indicate that fluorinated compounds often exhibit enhanced lipophilicity and metabolic stability compared to their non-fluorinated counterparts .
4-(4-ethyl-1H-1,2,3-triazol-1-yl)-2-fluoroaniline has several scientific applications:
The 1,2,3-triazole ring has emerged as a privileged scaffold in modern medicinal chemistry due to its exceptional physicochemical properties and versatile biological activities. This five-membered heterocycle, featuring three nitrogen atoms, is synthesized predominantly via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a quintessential "click chemistry" reaction renowned for its high efficiency, regioselectivity (yielding 1,4-disubstituted products), and biocompatibility [4] [7]. The triazole nucleus serves multiple critical functions in drug design:
Recent studies highlight triazole hybrids' dual mechanisms against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, etc.) and cancer cells. For instance, pleuromutilin-triazole-adenine hybrids inhibit bacterial ribosomes (MIC: 0.06 µg/mL against MRSA), while triazole-artemisinin conjugates induce apoptosis in cancer cells via mitochondrial membrane disruption [1] [4] [6].
Table 1: Antibacterial and Anticancer Activities of Select 1,2,3-Triazole Hybrids
Hybrid Structure | Biological Target | Activity | Key Finding |
---|---|---|---|
Pleuromutilin-Triazole-Adenine | Bacterial 23S rRNA | MIC = 0.06 µg/mL (MRSA) | Superior to valnemulin (MIC = 0.03–0.06 µg/mL) |
Artemisinin-Triazole-Coumarin | HT-29 Colon Cancer Cells | IC₅₀ = 0.01 µM (hypoxic conditions) | Mitochondrial membrane disruption |
Fluoroquinolone-Triazole | DNA Gyrase/Topo IV | MIC = 1.56 µg/mL (E. coli clinical isolate) | 2-fold > ciprofloxacin (MIC = 12.5 µg/mL) |
Fluorinated anilines, characterized by a benzene ring substituted with fluorine and an amino group, are pivotal pharmacophores in antibacterial drug development. The strategic incorporation of fluorine—particularly at the ortho-position—confers distinct advantages:
The compound 4-(4-ethyl-1H-1,2,3-triazol-1-yl)-2-fluoroaniline exemplifies this design:
Fluorinated aniline-triazole hybrids demonstrate broad-spectrum activity. For instance, 1,2,3-triazole-linked fluorobenzene sulfonamides inhibit β-ketoacyl-acyl carrier protein synthase III (KAS III) in E. coli (IC₅₀ < 5 µM), a key enzyme in fatty acid biosynthesis [3] [9].
Table 2: Impact of Fluorine Substitution on Aniline-Based Antibacterials
Aniline Derivative | Fluorine Position | Antibacterial Activity (MIC, µg/mL) | Mechanistic Insight |
---|---|---|---|
2-Fluoro-4-aminobenzenesulfonamide | Ortho | 3.12 (S. aureus) | DHPS inhibition; enhanced membrane penetration |
3-Fluoro-4-aminophenyl-triazole | Meta | 6.25 (E. coli) | KAS III binding; metabolic stability |
4-Fluoroaniline (non-hybrid) | Para | >25 (most strains) | Limited target affinity |
Antimicrobial resistance (AMR) necessitates innovative strategies beyond traditional single-target agents. Hybrid molecules—covalently conjugating two pharmacophores via triazole linkers—offer distinct pharmacological advantages:
The design of 4-(4-ethyl-1H-1,2,3-triazol-1-yl)-2-fluoroaniline integrates these principles:
Table 3: Hybridization Strategies in 1,2,3-Triazole-Based Antimicrobials
Hybrid Class | Resistance Mechanism Addressed | Hybrid Example | Efficacy Gain |
---|---|---|---|
Fluoroquinolone-Triazole | DNA gyrase mutations | Ciprofloxacin-1,2,3-triazole | 4–8-fold ↓ MIC vs. parent drug (clinical isolates) |
β-Lactam-Triazole | β-Lactamase hydrolysis | Cefatrizine | Stable to TEM-1, SHV-1 enzymes |
Pleuromutilin-Triazole | Ribosomal methylation (Cfr) | 1,2,3-Triazole-adenine-pleuromutilin | MIC ≤ 0.5 µg/mL against linezolid-resistant MRSA |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2